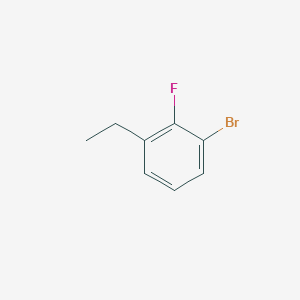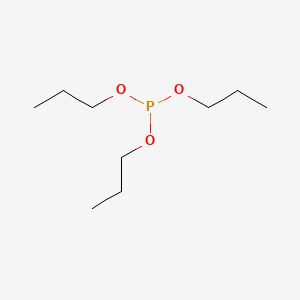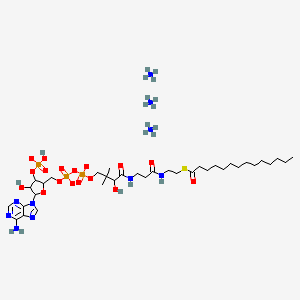
1-Bromo-3-ethyl-2-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-3-ethyl-2-fluorobenzene is an organic compound with the molecular formula C8H8BrF. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the first position, an ethyl group at the third position, and a fluorine atom at the second position. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: 1-Bromo-3-ethyl-2-fluorobenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, benzene is first ethylated using ethyl chloride (C2H5Cl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting ethylbenzene is then subjected to bromination using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3) to introduce the bromine atom at the desired position. Finally, the fluorination is achieved using a fluorinating agent such as hydrogen fluoride (HF) or a more selective reagent like Selectfluor.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings to optimize the production process.
化学反应分析
Types of Reactions: 1-Bromo-3-ethyl-2-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2R).
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the ethyl group to an ethyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: 3-Ethyl-2-fluorophenol, 3-Ethyl-2-fluorobenzonitrile.
Oxidation: 3-Ethyl-2-fluorobenzoic acid, 3-Ethyl-2-fluorobenzaldehyde.
Reduction: 3-Ethyl-2-fluorobenzene, 3-Ethyl-2-fluorobenzyl alcohol.
科学研究应用
1-Bromo-3-ethyl-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly in the development of anti-inflammatory and anticancer agents.
Industry: The compound is used in the manufacture of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of 1-Bromo-3-ethyl-2-fluorobenzene in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or a radical, depending on the reaction conditions. The molecular targets and pathways involved in its reactions are influenced by the electronic effects of the substituents on the benzene ring. For example, the bromine atom, being an electron-withdrawing group, can stabilize carbocations formed during electrophilic substitution reactions, thereby directing the reaction to specific positions on the ring.
相似化合物的比较
1-Bromo-2-fluorobenzene: Similar structure but lacks the ethyl group, leading to different reactivity and applications.
1-Bromo-4-ethyl-2-fluorobenzene: Similar structure but with the ethyl group at the fourth position, affecting its chemical behavior.
1-Bromo-3-ethylbenzene: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
Uniqueness: 1-Bromo-3-ethyl-2-fluorobenzene is unique due to the specific combination of substituents on the benzene ring. The presence of both bromine and fluorine atoms, along with the ethyl group, imparts distinct electronic and steric effects, making it a versatile compound in various chemical transformations and applications.
属性
分子式 |
C8H8BrF |
|---|---|
分子量 |
203.05 g/mol |
IUPAC 名称 |
1-bromo-3-ethyl-2-fluorobenzene |
InChI |
InChI=1S/C8H8BrF/c1-2-6-4-3-5-7(9)8(6)10/h3-5H,2H2,1H3 |
InChI 键 |
DWBPSADZQHHFEV-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=CC=C1)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,7-bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B12095955.png)




![5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B12095988.png)




![(S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine hydrochloride](/img/structure/B12096010.png)


![methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B12096034.png)
